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molecular formula C10H8ClN3O B1367347 3-(6-Chloro-3-pyridazinyloxy)phenylamine CAS No. 30184-98-6

3-(6-Chloro-3-pyridazinyloxy)phenylamine

Cat. No. B1367347
M. Wt: 221.64 g/mol
InChI Key: SRZDKTAYKBHIIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04345077

Procedure details

A concentrated aqueous solution of 44 g of sodium hydroxide was added to a stirred solution of 149 g of 3,6-dichloropyridazine and 114.5 g of meta-aminophenol in 500 ml of dimethyl sulfoxide, at room temperature. The stirred mixture was heated, refluxed (150°-155° C.) for two hours, cooled, and filtered. The filter cake was recrystallized from aqueous methanol to give 3-(6-chloro-3-pyridazinyloxy)benzeneamine (1A), as an off-white solid, mp: 76°-77° C.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
149 g
Type
reactant
Reaction Step One
Quantity
114.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[N:5]=[N:6][C:7](Cl)=[CH:8][CH:9]=1.[NH2:11][C:12]1[CH:13]=[C:14]([OH:18])[CH:15]=[CH:16][CH:17]=1>CS(C)=O>[Cl:3][C:4]1[N:5]=[N:6][C:7]([O:18][C:14]2[CH:13]=[C:12]([NH2:11])[CH:17]=[CH:16][CH:15]=2)=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
44 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
149 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
Quantity
114.5 g
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Name
Quantity
500 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed (150°-155° C.) for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filter cake was recrystallized from aqueous methanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(N=N1)OC=1C=C(C=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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